molecular formula C22H23F3N2O4S B6520720 4-(4-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896378-56-6

4-(4-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B6520720
CAS No.: 896378-56-6
M. Wt: 468.5 g/mol
InChI Key: XAVVHTPGTKOWKX-UHFFFAOYSA-N
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Description

The compound 4-(4-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural attributes include:

  • Position 4: A 4-methylbenzenesulfonyl (tosyl) group, contributing electron-withdrawing properties and enhancing metabolic stability.
  • Position 8: A 3-(trifluoromethyl)benzoyl moiety, which introduces steric bulk and lipophilicity due to the trifluoromethyl group.

This compound’s design aligns with strategies to optimize pharmacokinetic properties through sulfonyl and fluorinated aryl groups, commonly seen in bioactive molecules targeting central nervous system (CNS) disorders or inflammation .

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O4S/c1-16-5-7-19(8-6-16)32(29,30)27-13-14-31-21(27)9-11-26(12-10-21)20(28)17-3-2-4-18(15-17)22(23,24)25/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVVHTPGTKOWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound features a unique spirocyclic structure characterized by a diazaspiro framework, which contributes to its biological activity. The presence of both a sulfonyl group and a trifluoromethylbenzoyl moiety enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H20F3N2O3S
Molecular Weight403.44 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The primary mode of action for this compound appears to involve the inhibition of Janus kinases (JAKs) , specifically JAK1 and TYK2 . These kinases play crucial roles in cytokine signaling pathways, particularly in inflammatory responses. By inhibiting these pathways, the compound may exert anti-inflammatory effects.

Key Findings:

  • Inhibition of IL-6 Signaling : The compound demonstrates potent cellular activity in JAK1-mediated IL-6 signaling pathways, which are critical in various inflammatory conditions.
  • Dose-dependent Efficacy : In preclinical models such as rat adjuvant-induced arthritis (rAIA) and mouse collagen-induced arthritis (mCIA), the compound showed significant dose-dependent efficacy.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is orally bioavailable, with a notable absorption profile that supports its potential use in therapeutic settings. The pharmacokinetic parameters are summarized below:

ParameterValue
Oral BioavailabilityApproximately 16%
AUC (0–t)Ranges from 11.4 to 16.9 μmol/L·h for parent drug and metabolite
Major MetaboliteMixed disulfide metabolite

Study on Anti-inflammatory Effects

In a study involving the administration of the compound in animal models, it was observed that:

  • Only 8% of treated mice developed kidney stones compared to 54.9% in control groups, indicating significant efficacy in preventing stone formation associated with cystinuria .
  • The treatment did not adversely affect body weight or growth rates in subjects, suggesting a favorable safety profile.

Comparison with Similar Compounds

Substituent Variations at Position 4 (Sulfonyl Groups)

Compound Name Substituent at Position 4 Key Features Molecular Weight
Target Compound 4-Methylbenzenesulfonyl Enhanced metabolic stability; moderate electron withdrawal. ~500 (estimated)
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methoxyphenylsulfonyl Methoxy group increases electron density; dual sulfonyl groups may affect solubility. 383.44
4-(4-Chlorobenzenesulfonyl)-8-[4-(propan-2-yloxy)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane 4-Chlorobenzenesulfonyl Chlorine introduces stronger electron withdrawal; may enhance reactivity. Not reported
8-Methyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid None (carboxylic acid at position 3) Carboxylic acid improves hydrophilicity; distinct substitution pattern. Not reported

Key Observations :

  • The target compound’s tosyl group balances electron withdrawal and lipophilicity, whereas methoxy () or chlorine () substituents alter electronic profiles.
  • Carboxylic acid derivatives () prioritize solubility over membrane permeability.

Substituent Variations at Position 8 (Benzoyl/Pyridinyl Groups)

Compound Name Substituent at Position 8 Key Features Molecular Weight
Target Compound 3-(Trifluoromethyl)benzoyl Trifluoromethyl enhances lipophilicity and steric hindrance. ~500 (estimated)
(8-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1-Oxa-4,8-Diazaspiro[4.5]dec-4-yl)(4-Nitrophenyl)Methanone 3-Chloro-5-(trifluoromethyl)pyridinyl + 4-nitrobenzoyl Nitro group introduces strong electron withdrawal; pyridinyl adds heterocyclic diversity. 470.83
8-(3-Chloro-5-Trifluoromethylpyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-ylmethanone Thiophene-2-carbonyl Thiophene’s sulfur atom may influence π-π stacking or redox activity. 431.90
4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Nitrophenyl Nitro group enhances reactivity; benzyl adds steric bulk. 383.44

Key Observations :

  • The 3-(trifluoromethyl)benzoyl group in the target compound optimizes lipophilicity, while nitro () or thiophene () substituents introduce distinct electronic or steric effects.

Core Modifications and Functional Additions

Compound Name Core Structure Functional Additions Potential Impact
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane-2,4-dione Dione rings; methyl group at position 8 Increased hydrogen bonding; altered acidity.
4-(Thiophene-2-sulfonyl)-8-(tosyl)-1-oxa-4,8-diazaspiro[4.5]decane 1-Oxa-4,8-diazaspiro[4.5]decane Dual sulfonyl groups (thiophene + tosyl) Enhanced metabolic resistance; possible toxicity.

Key Observations :

  • Dione-containing cores () may enhance hydrogen-bonding capacity but reduce conformational flexibility.
  • Dual sulfonyl groups () could improve stability but risk increased molecular weight and reduced bioavailability.

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